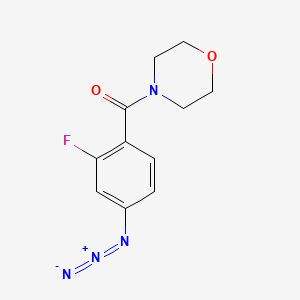
4-(4-Azido-2-fluorobenzoyl)morpholine
Vue d'ensemble
Description
4-(4-Azido-2-fluorobenzoyl)morpholine, also known as 4-A2FBM, is a fluorinated morpholine derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a small molecule with a molecular weight of 253.2 g/mol, and its chemical formula is C13H14FN3O2. 4-A2FBM has been used as a building block in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Research on morpholine derivatives, such as the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, demonstrates their potential in developing new antimicrobial agents. These compounds have shown potent antimicrobial activity against various bacterial strains and fungi, with certain derivatives exhibiting promising activity in minimal inhibitory concentration (MIC) tests (Janakiramudu et al., 2017).
Biological Activity and Molecular Docking
- Another study focused on synthesizing and characterizing morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, for their antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. These compounds showed remarkable anti-TB activity and superior anti-microbial activity, indicating their potential as lead compounds for further drug development (Mamatha S.V et al., 2019).
Chemical Synthesis and Optimization
- The continuous production of morpholine derivatives, such as ortho-4-(2-fluoro-4-nitrophenyl)morpholine, in microreactors highlights the importance of optimizing chemical synthesis processes. This compound is a key intermediate in synthesizing Linezolid, a potent antibiotic. The study provides insights into optimizing operating conditions for better selectivity, conversion, and production rates in micro- and millireactors, demonstrating the scalability of such processes (Pereira et al., 2021).
Photophysical Characterization
- The synthesis and photophysical characterization of compounds such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine offer insights into the design of new fluorophores for biological and chemical applications. The study on such compounds can provide a deeper understanding of their structural and emission properties, which are crucial for developing sensitive and selective imaging agents (Chin et al., 2010).
Propriétés
IUPAC Name |
(4-azido-2-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-10-7-8(14-15-13)1-2-9(10)11(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWVZUGZSMOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
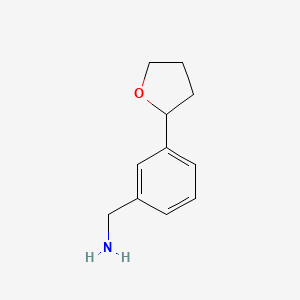
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

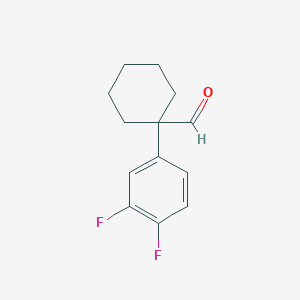

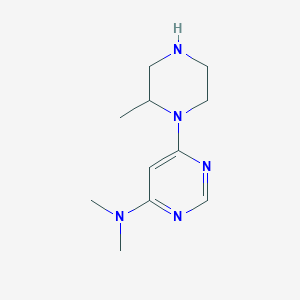
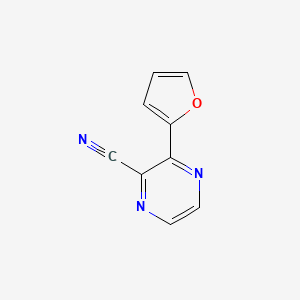
![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
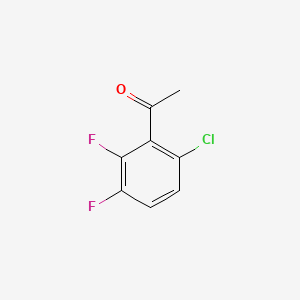
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)
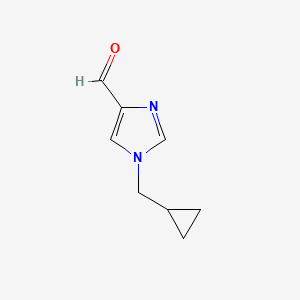
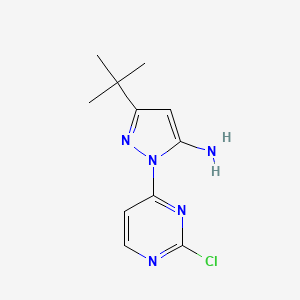
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)